N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a fluorophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline typically involves multiple steps, including the formation of the indole core, the introduction of the fluorophenyl group, and the final coupling with the aniline derivative. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a halogenation reaction, where a fluorine atom is introduced to the phenyl ring using reagents like N-fluorobenzenesulfonimide (NFSI).
Coupling with Aniline Derivative: The final step involves coupling the fluorophenyl-indole intermediate with N,N-diethylaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Chemical Reactions Analysis
N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.
Scientific Research Applications
N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows the compound to bind with high affinity to various receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
N,N-Diethyl-4-[1-(4-fluorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-2-carbonyl]aniline can be compared with other indole derivatives, such as:
N,N-Diethyl-4-((3-fluorophenyl)-(4-piperidylidene)methyl)benzamide: This compound features a similar fluorophenyl group but differs in the core structure, which affects its biological activity and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and neurotransmitter production.
The uniqueness of this compound lies in its combination of the indole core with a fluorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
951523-76-5 |
---|---|
Molecular Formula |
C28H28FN3O |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]-[1-(4-fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
InChI |
InChI=1S/C28H28FN3O/c1-3-31(4-2)22-15-11-20(12-16-22)28(33)32-18-17-24-23-7-5-6-8-25(23)30-26(24)27(32)19-9-13-21(29)14-10-19/h5-16,27,30H,3-4,17-18H2,1-2H3 |
InChI Key |
HDUFHTJUNHJPAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2C4=CC=C(C=C4)F)NC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.